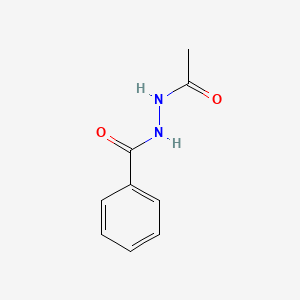

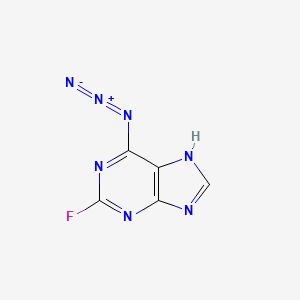

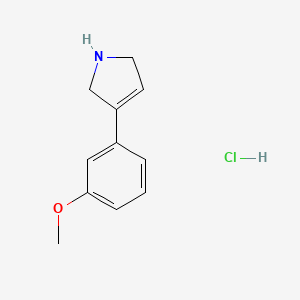

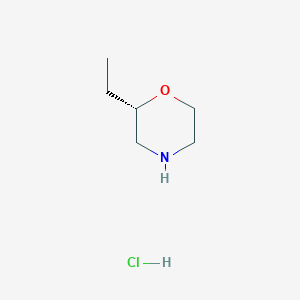

![molecular formula C13H21NO5 B3047795 Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid CAS No. 1445951-51-8](/img/structure/B3047795.png)

Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid

Vue d'ensemble

Description

A racemic mixture or racemate is a mixture that contains an equal amount of two enantiomers . As light passes through the mixture, the enantiomers rotate the light equally but in opposite directions; this causes the mixture to be optically inactive .

Synthesis Analysis

The process by which a racemic mixture is formed from chiral materials is called racemization . One way to do this is to mix equal amounts of enantiomeric substances . Racemic mixtures are often formed when achiral substances are converted into chiral ones .Molecular Structure Analysis

In chemistry, a pair of non-superimposable mirror images are called enantiomers . A solution containing equal amounts of ®-2-butanol and (S)-2-butanol is a racemic mixture . A solution containing an excess of either the ®-enantiomer or the (S)-enantiomer would be enantioenriched .Chemical Reactions Analysis

The separation of enantiomers poses a special problem for chemists. Enantiomers have the same boiling points, melting points, solubilities, etc., so many of the techniques used to separate other compounds don’t work on racemic mixtures . The answer to this problem is to separate enantiomers in a chiral environment, where they interact differently .Physical And Chemical Properties Analysis

Since enantiomers have equal and opposite specific rotations, a racemic mixture exhibits no optical activity . Therefore it is impossible to tell a racemic mixture apart from an achiral substance using polarimetry alone .Applications De Recherche Scientifique

Stereoselective Pharmacodynamics and Kinetics

The study of sec-Butylpropylacetamide (racemic-SPD), a derivative of valproic acid, illustrates the importance of stereoselective pharmacodynamics and pharmacokinetics in scientific research. SPD stereoisomers exhibit differential anticonvulsant activities and pharmacokinetic profiles, highlighting the potential for developing potent antiepileptic drugs with specific stereoisomer compositions for enhanced efficacy and reduced side effects in conditions like status epilepticus (Hen et al., 2013).

Enantioselective Effects

The enantioselective effects of compounds are critical in therapeutic applications. For instance, the examination of enantiomers of 6,7-dichloro-2,3-dihydro-5-(2-thienylcarbonyl)-2-benzofurancarboxylic acid revealed distinct diuretic and uricosuric activities, attributable to different enantiomers. This enantioselectivity underscores the relevance of stereochemistry in drug design and the therapeutic targeting of specific biological pathways (Hoffman et al., 1981).

Age-Related Cognitive Improvement

Racemic compounds like 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (DCP-LA) and their diastereomers have been investigated for their potential to improve age-related learning and memory deterioration. These compounds, particularly in racemic form, have shown promise in enhancing cognitive function, possibly offering a new avenue for addressing age-related cognitive decline (Kanno et al., 2012).

Propriétés

IUPAC Name |

2-[(2R,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-6-8-4-9(5-11(15)16)18-10(8)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCCDENKKVENNT-IVZWLZJFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC(OC2C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H](O[C@@H]2C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801114789 | |

| Record name | 2H-Furo[2,3-c]pyrrole-2-acetic acid, 5-[(1,1-dimethylethoxy)carbonyl]hexahydro-, (2R,3aS,6aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801114789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid | |

CAS RN |

1445951-51-8 | |

| Record name | 2H-Furo[2,3-c]pyrrole-2-acetic acid, 5-[(1,1-dimethylethoxy)carbonyl]hexahydro-, (2R,3aS,6aS)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Furo[2,3-c]pyrrole-2-acetic acid, 5-[(1,1-dimethylethoxy)carbonyl]hexahydro-, (2R,3aS,6aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801114789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

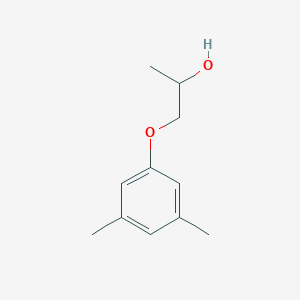

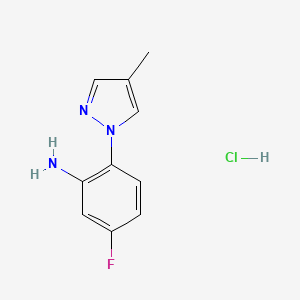

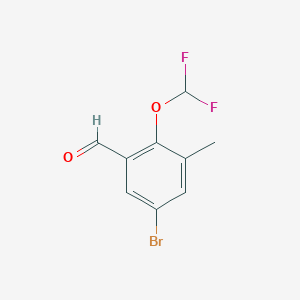

![N-[phenyl(phenylformamido)methyl]benzamide](/img/structure/B3047722.png)